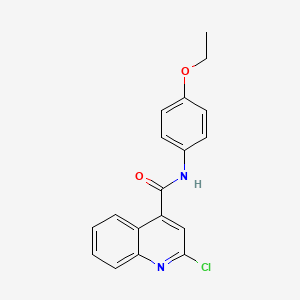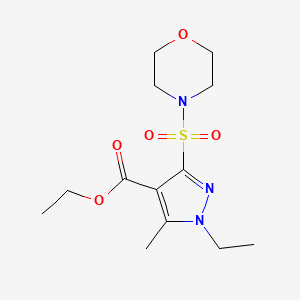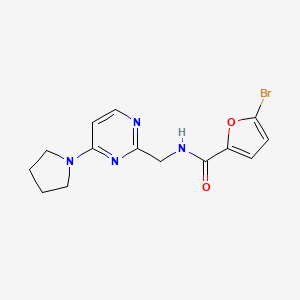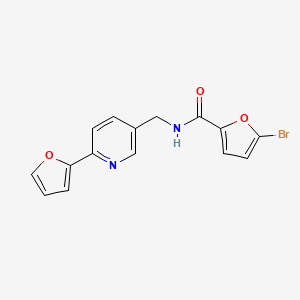
2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide" involves multiple steps, including the formation of key intermediate structures and the use of catalytic processes to achieve the final product. For example, Gabriele et al. (2006) describe a synthesis method involving palladium-catalyzed oxidative aminocarbonylation of triple bonds, leading to furan-2-ylacetamides, which are structurally similar to the target compound (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including X-ray diffraction, NMR, and mass spectrometry. These studies provide detailed information on the geometry, bonding, and configuration of the molecules. For instance, research by Horishny et al. (2021) on derivatives with similar structural features includes structural elucidation through crystallographic methods, contributing to our understanding of such compounds' molecular architecture (Horishny et al., 2021).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including addition reactions, cyclization, and substitution reactions, which can alter their structure and functionality. Acheson et al. (1979) discussed the reactivity of compounds with heterocyclic structures, providing insights into the chemical behavior and reactivity patterns of such molecules (Acheson et al., 1979).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The detailed crystallographic analysis offers insights into the solid-state properties and molecular packing, informing on the stability and solubility characteristics of these compounds.
Chemical Properties Analysis
The chemical properties, such as acidity (pKa values), reactivity, and stability under various conditions, are essential for predicting how these compounds interact in chemical reactions and biological systems. Studies on similar compounds, like the work by Duran and Canbaz (2013), which determined the acidity constants of N-(benzothiazole-2-yl)acetamide derivatives, help in understanding the protonation behavior and chemical stability of these molecules (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and crystal structure of related compounds to 2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide have been studied, providing insights into their chemical properties. For instance, a similar compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, was synthesized and characterized using various techniques like NMR and X-ray diffraction. This research contributes to the understanding of the molecular structure and potential applications of such compounds (Hu Jingqian et al., 2016).
Biological Activity
The biological activities of compounds similar to 2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide have been a subject of research. Studies have shown moderate herbicidal and fungicidal activities for compounds with similar structures, indicating potential applications in agriculture and pest control (Hu Jingqian et al., 2016).
Anticancer Activity
Research on structurally related compounds has shown promising results in anticancer activity. For example, a study on β-aryl-α-dimethoxyphosphoryl-γ-lactams demonstrated cytotoxic activity against human breast and prostate cancer cell lines, indicating potential therapeutic applications for similar compounds (S. Cinar et al., 2017).
Antioxidant Properties
Compounds structurally related to 2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide have been studied for their antioxidant properties. Some derivatives have shown significant radical scavenging activity, suggesting potential uses as antioxidants in various applications (Matloob Ahmad et al., 2012).
Antibacterial and Antimicrobial Activity
Research has been conducted on the antibacterial and antimicrobial properties of similar compounds. Some derivatives have displayed activity against various microbial species, indicating potential uses in combating bacterial infections and diseases (Samreen Gul et al., 2017).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-11-16(2)13-17(12-15)28-14-20(25)22-8-4-9-24-21(26)7-6-18(23-24)19-5-3-10-27-19/h3,5-7,10-13H,4,8-9,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCPYOZNCAALRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2491747.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2491749.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491750.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2491751.png)



![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)
![4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2491760.png)



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide](/img/structure/B2491767.png)
